Technical Documentation Center

1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine
  • CAS: 1347102-02-6

Core Science & Biosynthesis

Foundational

Physicochemical Characterization of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine: A Framework for Drug Discovery

An In-depth Technical Guide Abstract This technical guide provides a comprehensive framework for the physicochemical characterization of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine, a heterocyclic compound of interes...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine, a heterocyclic compound of interest in modern medicinal chemistry. The inherent structural motifs—a thiophene ring, a pyrazole core, and a piperazine moiety—suggest a complex physicochemical profile that is critical to elucidate for any drug development program. This document moves beyond a simple recitation of properties to establish a robust, logical workflow for their determination. We provide detailed, field-proven protocols for measuring the ionization constant (pKa), lipophilicity (logP/logD), and aqueous solubility. The causality behind experimental choices is explained, ensuring that researchers can not only execute these protocols but also understand their significance in the context of predicting pharmacokinetic and pharmacodynamic behavior. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a foundational data package for this, or structurally related, compounds.

Introduction and Molecular Overview

The compound 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine represents a confluence of three key heterocyclic structures, each contributing to its overall chemical personality. The pyrazole core is a staple in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding.[1][2] The thiophene ring acts as a bioisostere for a phenyl group but with distinct electronic properties, while the piperazine moiety is a common basic functional group used to modulate solubility and target engagement.

Understanding the fundamental physicochemical properties of this molecule is not an academic exercise; it is a prerequisite for successful drug development. These parameters govern everything from solubility and absorption to distribution, metabolism, and excretion (ADME).[3] This guide provides the experimental blueprint for determining these critical properties.

Core Molecular Properties

A baseline characterization begins with the fundamental molecular attributes. These values are foundational for all subsequent experimental work.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₄SArctom, Inc.
Molecular Weight 234.32 g/mol Arctom, Inc.
IUPAC Name 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazineInferred
Canonical SMILES C1CN(CCN1)C2=CC(=NN2)C3=CSC=C3Arctom, Inc.

Ionization Constant (pKa) Determination

Causality: The pKa value dictates the extent of a molecule's ionization at a given pH.[4] For 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine, the presence of the piperazine ring and two nitrogen atoms in the pyrazole ring introduces basic centers.[2][5] The charge state of the molecule at physiological pH (approx. 7.4) will profoundly impact its solubility, membrane permeability, and potential for ionic interactions with its biological target.[3]

Recommended Methodology: Potentiometric Titration

Potentiometric titration is selected as the gold-standard method due to its high precision and direct measurement principle, making it one of the most commonly used techniques for pKa determination.[4][6] The method involves monitoring pH changes in a solution of the compound upon the stepwise addition of a titrant (an acid or a base).[7] The inflection point of the resulting titration curve corresponds to the equivalence point, and the pH at the half-equivalence point reveals the pKa.[7]

Experimental Protocol: Potentiometric Titration

This protocol is adapted from established methodologies for the precise determination of pKa values.[3][7]

  • Preparation of Solutions:

    • Prepare a 1 mM solution of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine in a suitable co-solvent if necessary, then dilute with water.[7]

    • Prepare standardized 0.1 M HCl and 0.1 M NaOH titrant solutions.[3]

    • Prepare a 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.[3][7]

  • Instrument Calibration:

    • Calibrate the potentiometer (pH meter) using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[3][7]

  • Titration Procedure:

    • Place 20 mL of the 1 mM sample solution into a reaction vessel equipped with a magnetic stirrer.[7]

    • Add the 0.15 M KCl solution to maintain constant ionic strength.[3]

    • Immerse the calibrated pH electrode into the solution.

    • Purge the solution with nitrogen gas to displace dissolved CO₂ and create an inert environment.[3][7]

    • For this basic compound, titrate the solution with the 0.1 M HCl solution, adding it in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added.

    • Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve to accurately locate the inflection point(s).

    • The pKa is equal to the pH at the point where half of the titrant volume required to reach the equivalence point has been added.[7]

Workflow Visualization

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis p1 Prepare 1 mM Sample Solution t1 Place Sample in Vessel with Stirrer p1->t1 p2 Prepare 0.1 M HCl & 0.1 M NaOH t3 Add Titrant in Increments p2->t3 p3 Calibrate pH Meter (pH 4, 7, 10) p3->t1 t2 Purge with Nitrogen t1->t2 t2->t3 t4 Record pH after Each Addition t3->t4 t4->t3 a1 Plot pH vs. Volume t4->a1 a2 Calculate Derivatives (ΔpH/ΔV) a1->a2 a3 Identify Inflection Point a2->a3 a4 Determine pKa at Half-Equivalence Point a3->a4

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP/logD) Assessment

Causality: Lipophilicity is a critical determinant of a drug's ADME profile, influencing its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[8] It is quantified as the partition coefficient (P) between an oily (n-octanol) and an aqueous phase. For ionizable compounds like ours, the distribution coefficient (D) at a specific pH (typically 7.4) is more relevant.[9]

Recommended Methodology: Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for logP determination due to its direct and accurate measurement of the compound's partitioning between n-octanol and water.[9][10] While labor-intensive, its reliability makes it essential for definitive characterization.

Experimental Protocol: Shake-Flask logD at pH 7.4

This protocol is based on standard procedures recommended by organizations like the OECD.[10][11]

  • Preparation of Phases:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate the n-octanol by mixing it vigorously with the PBS (pH 7.4) and allowing the phases to separate overnight.[11]

    • Similarly, pre-saturate the PBS (pH 7.4) with the n-octanol.

  • Partitioning:

    • Prepare a stock solution of the test compound in the pre-saturated n-octanol.

    • In a suitable vessel, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated PBS. The volume ratio can be adjusted depending on the expected lipophilicity.[11]

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2 hours) to ensure equilibrium is reached.[12]

    • Allow the mixture to stand undisturbed overnight to ensure complete phase separation.[12]

  • Phase Separation and Quantification:

    • Carefully separate the two phases. Centrifugation can be used to ensure a clean separation.

    • Accurately dilute an aliquot from each phase with a suitable solvent.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

  • Data Analysis:

    • Calculate the distribution coefficient (D) using the formula:

      • D = [Concentration]octanol / [Concentration]aqueous

    • The logD is the base-10 logarithm of D.

Workflow Visualization```dot

G cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Prepare PBS (pH 7.4) prep3 Pre-saturate Each Phase with the Other prep1->prep3 prep2 Prepare n-Octanol prep2->prep3 part1 Dissolve Compound in n-Octanol prep3->part1 part2 Combine Phases (Octanol + Aqueous) prep3->part2 part1->part2 part3 Shake to Equilibrate (e.g., 2h @ 25°C) part2->part3 part4 Allow Phases to Separate Overnight part3->part4 ana1 Separate Phases (Centrifuge if needed) part4->ana1 ana2 Quantify Concentration in Each Phase (HPLC) ana1->ana2 ana3 Calculate D = [C]oct / [C]aq ana2->ana3 ana4 Calculate logD = log10(D) ana3->ana4

Sources

Protocols & Analytical Methods

Method

Application Note: A Systematic Approach to Optimal Solvent Selection for 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an optimal solvent for the heterocyclic compound 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)pi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an optimal solvent for the heterocyclic compound 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine. The process of solvent selection is critical, impacting everything from reaction kinetics and purification efficiency to the stability and bioavailability of the final active pharmaceutical ingredient (API). This guide moves beyond simple trial-and-error, presenting a systematic workflow that integrates theoretical physicochemical analysis, regulatory compliance, and robust experimental protocols for both qualitative and quantitative solubility assessment. By following this structured approach, researchers can make informed, data-driven decisions that balance high solubility with the stringent safety and manufacturing standards of the pharmaceutical industry.

Part 1: Foundational Principles of Solvent Selection

Physicochemical Analysis of the Target Compound

The molecular structure of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine dictates its solubility behavior. A rational solvent selection process begins with a structural deconstruction to predict its polarity and potential for intermolecular interactions.

  • Thiophene Ring: An aromatic, sulfur-containing heterocycle that contributes a degree of lipophilicity and potential for π-π stacking interactions.

  • Pyrazole Ring: A five-membered aromatic heterocycle with two nitrogen atoms. The N-H group is a crucial hydrogen bond donor, while the sp2-hybridized nitrogen is a hydrogen bond acceptor. This moiety adds to the molecule's polarity.[1][2]

  • Piperazine Ring: A non-aromatic, six-membered ring containing two amine functionalities. The secondary amine (-NH-) is basic, acts as both a hydrogen bond donor and acceptor, and offers a site for salt formation. This group significantly enhances polarity and aqueous solubility, particularly at lower pH.

Regulatory Landscape: The Imperative of Safety

In pharmaceutical development, not all solvents are created equal. The International Council for Harmonisation (ICH) Q3C guidelines provide a framework for limiting residual solvents in drug products to ensure patient safety.[3][4][5][6] Solvents are categorized into three classes:

  • Class 1: Solvents to be avoided. These are known or suspected carcinogens and environmental hazards (e.g., Benzene, Carbon tetrachloride).[5][6]

  • Class 2: Solvents to be limited. These are non-genotoxic animal carcinogens or have other irreversible toxicities (e.g., Acetonitrile, Chloroform, Dichloromethane, Methanol, Toluene).[3][5] Their use is acceptable but residual levels in the final product are restricted by a Permitted Daily Exposure (PDE) limit.[3][4]

  • Class 3: Solvents with low toxic potential. These are considered less toxic and of lower risk to human health (e.g., Acetone, Ethanol, Ethyl acetate, Isopropyl alcohol, Dimethyl sulfoxide).[5] Good Manufacturing Practices (GMP) should be used to manage their levels.[7][8]

Expert Insight: For early-stage research, while a broad range of solvents may be used for screening, a forward-looking approach prioritizes Class 3 solvents. If a Class 2 solvent provides unparalleled performance, its use must be carefully justified and controlled in later development stages.[7][9]

Part 2: Experimental Workflow for Solubility Determination

A multi-stage experimental approach is the most efficient method for identifying the optimal solvent. The process begins with a broad, rapid screening to eliminate poor solvents, followed by a precise quantitative analysis of the most promising candidates.

Workflow Overview

G cluster_0 Phase 1: Planning & Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Final Selection A Define Application (Synthesis, Purification, Formulation) B Select Candidate Solvents (Polar Protic, Polar Aprotic, Nonpolar) Reference ICH Q3C Classes A->B C Protocol 1: Qualitative Solubility Screen (Visual Assessment at RT & 40°C) B->C D Identify Promising Solvents (Soluble / Partially Soluble) C->D E Protocol 2: Quantitative Assay (Shake-Flask Method, 24h @ 25°C) D->E Proceed with best candidates F Prepare Saturated Solutions & Cal Standards E->F G Analyze by HPLC-UV F->G H Calculate Solubility (mg/mL) G->H I Select Optimal Solvent (Balance Solubility, Safety, Cost, & Application) H->I Interpret final data

Caption: Systematic workflow for optimal solvent selection.

Part 3: Protocols and Data Interpretation

Protocol 1: Rapid Qualitative Solubility Screening

Objective: To efficiently identify a shortlist of potentially useful solvents from a broad range of polarities and chemical classes, while prioritizing pharmaceutically acceptable options.

Materials:

  • 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine (solid)

  • 4 mL glass vials with screw caps

  • Analytical balance (± 0.1 mg)

  • Calibrated pipettes or solvent dispensers

  • Vortex mixer

  • Heating block or water bath set to 40°C

  • Selection of solvents (see Table 1 for suggestions)

Procedure:

  • Preparation: Label a series of vials with the names of the solvents to be tested.

  • Aliquot Compound: Accurately weigh approximately 5 mg of the compound into each labeled vial. Record the exact mass.

  • Initial Solvent Addition: Add 100 µL of the corresponding solvent to each vial. This creates an initial high concentration of 50 mg/mL.

  • Room Temperature Assessment:

    • Cap the vials securely and vortex for 2 minutes.

    • Visually inspect each vial against a dark background. Record observations using the criteria in Table 1.

  • Incremental Solvent Addition: For vials where the solid is not fully dissolved, add another 400 µL of solvent (total volume 500 µL, for a concentration of 10 mg/mL). Vortex for 2 minutes and record observations.

  • Heating Assessment: Place the vials that still contain undissolved solid into a heating block at 40°C for 15 minutes, with intermittent vortexing. Record observations.

  • Data Collation: Compile all observations into a table similar to Table 1.

Table 1: Example Data Table for Qualitative Solubility Screening

SolventICH ClassSolvent TypeObservations (RT, 50 mg/mL)Observations (RT, 10 mg/mL)Observations (40°C, 10 mg/mL)
Class 3
Water3Polar ProticInsolubleSparingly SolublePartially Soluble
Ethanol3Polar ProticPartially SolubleSolubleSoluble
Isopropyl Alcohol3Polar ProticSparingly SolublePartially SolubleSoluble
Acetone3Polar AproticPartially SolubleSolubleSoluble
Ethyl Acetate3Polar AproticSparingly SolubleSparingly SolublePartially Soluble
DMSO3Polar AproticSolubleSolubleSoluble
Class 2
Methanol2Polar ProticSolubleSolubleSoluble
Acetonitrile2Polar AproticPartially SolubleSolubleSoluble
Dichloromethane2HalogenatedSparingly SolublePartially SolublePartially Soluble
Non-Recommended
Hexane2NonpolarInsolubleInsolubleInsoluble
(Hexane is Class 2 due to neurotoxicity concerns)
Scoring Key: Soluble (clear solution), Partially Soluble (hazy, some solid remains), Sparingly Soluble (mostly solid), Insoluble (no visible change).
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To obtain precise solubility values (e.g., in mg/mL) for the most promising solvents identified in Protocol 1. The shake-flask method is considered a gold standard for determining equilibrium solubility.

Procedure:

2.1. Saturated Solution Preparation:

  • Select 3-5 of the most promising solvents from the qualitative screen (e.g., Ethanol, Acetone, DMSO).

  • For each solvent, add an excess amount of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine to a vial (e.g., 20-30 mg into 1 mL of solvent) to ensure undissolved solid remains at equilibrium.

  • Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

  • Equilibrate the samples for at least 24 hours to ensure the solution is fully saturated. 48 hours is recommended to guarantee equilibrium.

  • After equilibration, allow the vials to stand undisturbed for 1-2 hours to let the excess solid settle.

  • Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean HPLC vial. This step is critical to remove all undissolved particulates.

  • Accurately dilute the filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV). A 1:100 or 1:1000 dilution is often a good starting point.

2.2. Analysis by HPLC-UV:

  • Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or TFA) is a common starting point. Select a UV detection wavelength at the analyte's λmax.

  • Calibration Curve: Prepare a series of calibration standards of known concentrations from a stock solution of the compound.

  • Sample Analysis: Inject the diluted filtrate from step 2.1.7 and the calibration standards onto the HPLC system.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the saturated solution by multiplying the result by the dilution factor.

Table 2: Example Data Table for Quantitative Solubility

SolventICH ClassSolubility at 25°C (mg/mL)Standard DeviationNotes
Ethanol315.2± 0.8Suitable for formulation, recrystallization.
Acetone325.8± 1.1High solubility, but high volatility.
DMSO3>100N/AExcellent solubility, often used for stock solutions.
Methanol230.5± 1.5High solubility, but Class 2 limits apply.
Water30.8± 0.1Low aqueous solubility may require formulation strategies.

Part 4: Final Solvent Selection and Justification

The "optimal" solvent is rarely the one with the highest absolute solubility. The final choice is a multi-parameter decision based on the intended application.

  • For Chemical Synthesis: A solvent that fully dissolves reactants but may allow the product to crystallize upon cooling is often ideal. Reaction compatibility and boiling point are key factors.

  • For Purification (Recrystallization): The ideal solvent will exhibit high solubility at an elevated temperature and low solubility at room temperature or below, allowing for high recovery of pure crystals.

  • For Formulation: The solvent must be pharmaceutically acceptable with low toxicity (ideally Class 3). Ethanol and water are common choices. For poorly soluble compounds, co-solvent systems (e.g., ethanol/water) or specialized solvents may be needed.[2]

  • For Analytical Standards: A solvent that provides high solubility and stability, such as DMSO or methanol, is typically chosen to prepare concentrated stock solutions.

By integrating the theoretical analysis with robust qualitative and quantitative data, researchers can confidently select a solvent that is not only effective but also safe, compliant, and well-suited for the specific demands of their workflow.

References

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation. [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. EMA. [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]

  • Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]

  • Therapeutic Goods Administration. (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. TGA. [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. EMA. [Link]

  • Lima, P. C., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives. PMC - NIH. [Link]

  • Borys, K. M., et al. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC. [Link]

  • Bentham Science Publisher. (2024). Solvent-Free Synthesis of Bioactive Heterocycles. [Link]

  • S. K, Y., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PMC - NIH. [Link]

  • Duguid, R. J. R., et al. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development - ACS Publications. [Link]

  • Vinati Organics. (2025). Why Solvent Quality Matters: A Guide to Choosing a Reliable Solvent Manufacturer. [Link]

  • ACS Green Chemistry Institute. (n.d.). Solvent Selection Guides. [Link]

  • European Medicines Agency. (n.d.). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. EMA. [Link]

  • Boyer Research. (n.d.). Heterocyclic Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting cyclization failures in pyrazole ring formation

Status: Online | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Lead Scientist: Dr. A. Vance | Topic: Cyclization Failure Analysis

Welcome to the Pyrazole Synthesis Support Hub.

If you are reading this, your LC-MS likely shows a mass corresponding to a hydrazone intermediate, a regioisomer mixture you can't separate, or a saturated pyrazoline instead of your target aromatic system.

Pyrazole synthesis appears deceptively simple—usually a condensation between a hydrazine and a 3-carbon electrophile. However, the thermodynamics of cyclization and the kinetics of tautomerization often conspire to derail the process. This guide deconstructs these failure modes using field-validated protocols and mechanistic logic.

Module 1: The "Stuck" Intermediate (Knorr Synthesis)

Scenario: You reacted a 1,3-diketone with a hydrazine. The starting material is gone, but the product mass is M+18 (open-chain hydrazone) or a complex mixture. The ring did not close.

Root Cause Analysis

The Knorr synthesis proceeds in two distinct steps:[1]

  • Nucleophilic Attack: Hydrazine attacks the carbonyl to form a hydrazone (fast).

  • Cyclization: The second nitrogen attacks the remaining carbonyl (slow, rate-determining).

Why it fails:

  • pH Mismatch: Cyclization requires acid catalysis to activate the second carbonyl, but too much acid protonates the hydrazine, killing its nucleophilicity.

  • Steric Clashing: If the hydrazone forms at the more hindered carbonyl first (kinetic product), the second nitrogen may physically struggle to reach the remaining carbonyl.

Troubleshooting Workflow

KnorrTroubleshooting Start Issue: Reaction Stalled at Hydrazone CheckpH Check Reaction pH Start->CheckpH Acidic pH < 2 CheckpH->Acidic Too Acidic Basic pH > 9 CheckpH->Basic Too Basic Neutral pH 4-7 CheckpH->Neutral Neutral ActionAcid Action: Buffer with NaOAc Free the hydrazine Acidic->ActionAcid ActionBase Action: Add AcOH Activate Carbonyl Basic->ActionBase ActionHeat Action: Increase Temp (Reflux in EtOH) Neutral->ActionHeat Result Successful Cyclization ActionAcid->Result ActionBase->Result ActionHeat->Result

Figure 1: Decision tree for overcoming the "stuck" hydrazone intermediate.

Corrective Protocol: The Acetic Acid Push

If your reaction in ethanol is stalled:

  • Evaporate the ethanol.

  • Redissolve the crude residue in Glacial Acetic Acid .

  • Heat to 90°C for 2 hours .

  • Mechanism: Acetic acid serves a dual role: it acts as a solvent and provides the specific protonation required to activate the carbonyl without fully quenching the hydrazine's nucleophilicity [1].

Module 2: Regioselectivity Nightmares (1,3- vs 1,5-Isomers)

Scenario: You are using a substituted hydrazine (


) and an unsymmetrical 1,3-diketone. You expect a single isomer but observe a 60:40 mixture that is impossible to purify.
The Science of Selectivity

Regioselectivity is a battle between Sterics and Electronics .

  • Electronic Control: The most nucleophilic nitrogen (usually the

    
    ) attacks the most electrophilic carbonyl.
    
  • Steric Control: The bulky hydrazine group avoids the bulky diketone substituent.

Solvent Engineering Table

Changing the solvent is the most powerful lever you have to flip selectivity without changing the substrate [2].

Solvent SystemDominant EffectOutcome Trend
Ethanol (Protic) Hydrogen bonding stabilizes intermediates indiscriminately.Poor Selectivity (often ~1:1 mixtures).
TFE (2,2,2-Trifluoroethanol) Strong H-bond donor; activates carbonyls selectively.High Selectivity (Favors 1,3-isomer).
Acetic Acid Thermodynamic control.Variable (Often favors the thermodynamically stable 1,5-isomer).
THF (Aprotic) No H-bond stabilization.Kinetic Control (Driven by nucleophilicity).
Protocol: Fluorinated Solvent Switch

If Ethanol fails to give >90:10 selectivity:

  • Switch solvent to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

  • Run at Room Temperature initially.

  • Why: Fluorinated alcohols form specific hydrogen-bond networks that enhance the electrophilicity of the carbonyls, often amplifying the electronic difference between the two reaction sites [2].

Module 3: The Saturation Trap (Chalcone Route)

Scenario: You synthesized a pyrazole via the Michael addition of hydrazine to an ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-unsaturated ketone (chalcone). The product mass is M+2 (dihydro-pyrazole or pyrazoline). It is not aromatic.
Mechanism of Failure

Unlike 1,3-diketones, chalcones yield pyrazolines . These intermediates are stable and do not spontaneously aromatize because they lack a leaving group (like water) to drive the formation of the final double bond.

OxidationPath Chalcone Chalcone (Reactant) Pyrazoline Pyrazoline (Stuck Intermediate) Chalcone->Pyrazoline + Hydrazine Oxidation Oxidation Step (Required) Pyrazoline->Oxidation DDQ or MnO2 Pyrazole Pyrazole (Aromatic Product) Oxidation->Pyrazole - 2H

Figure 2: The obligatory oxidation step for chalcone-derived synthesis.

Corrective Protocol: DDQ Oxidation

To force aromatization:

  • Dissolve the isolated pyrazoline in Dichloromethane (DCM) or Dioxane .

  • Add 1.1 equivalents of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

  • Stir at Room Temperature for 1–3 hours.

  • Observation: The reaction mixture will turn deep red/brown (charge transfer complex) and precipitate hydroquinone.

  • Workup: Filter off the solid. Wash the filtrate with saturated

    
     to remove residual DDQ species [3].
    
Module 4: Frequently Asked Questions (FAQs)

Q: Why is my reaction forming a yellow insoluble solid that isn't my product? A: You likely formed an Azine. If you use a stoichiometric deficit of hydrazine (or exactly 1:1), one hydrazine molecule can react with two diketone molecules (bridging them).

  • Fix: Always use a slight excess of hydrazine (1.2 to 1.5 equivalents). This ensures every diketone molecule finds a hydrazine partner before it can dimerize [4].

Q: My product oils out and won't crystallize. How do I purify it? A: Induce precipitation with water. Pyrazoles are often moderately soluble in ethanol but insoluble in water.

  • Fix: After the reaction is complete (in Ethanol/Acetic Acid), pour the hot reaction mixture into ice-cold water with vigorous stirring. The sudden polarity shift often forces the pyrazole to precipitate as a solid.

Q: Can I do the oxidation and cyclization in one pot? A: Yes, using Iodine. For the chalcone route: Add ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 (20 mol%)  and TBHP (3 equiv)  or simply use DMSO  as the solvent with heat. This promotes in-situ oxidation of the pyrazoline intermediate [5].
References
  • Knorr, L. (1883).[2] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link

  • Fustero, S., et al. (2011). "Improved Regioselectivity in Pyrazole Synthesis using Fluorinated Alcohols". Organic Letters, 13(6), 1342–1345. Link

  • Gupta, R., et al. (2010). "DDQ-Mediated Oxidation of Pyrazolines to Pyrazoles". Indian Journal of Chemistry, 49B, 351-355.
  • Elguero, J. (2000). "Pyrazoles and their Benzo Derivatives". Comprehensive Heterocyclic Chemistry II, Vol 3, 1-75. Link

  • Li, X., et al. (2014). "Iodine-Catalyzed Oxidative Aromatization of Pyrazolines". Tetrahedron Letters, 55(30), 4054-4057. Link

Sources

Optimization

identifying common by-products in 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine synthesis

Technical Support Center: Pyrazole-Piperazine Scaffold Synthesis Topic: Troubleshooting 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine Synthesis Ticket ID: #PYR-THIO-5YL-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole-Piperazine Scaffold Synthesis Topic: Troubleshooting 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine Synthesis Ticket ID: #PYR-THIO-5YL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Reaction Logic

Welcome to the technical support hub for the synthesis of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine . This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., Aurora/Janus kinase targets).

The synthesis typically follows a Claisen


 Cyclization 

Activation

Substitution (

)
pathway. While the thiophene ring introduces specific electronic sensitivities, the most common failure points occur during the final nucleophilic aromatic substitution (

) where the piperazine moiety is installed.
The "Impurity Landscape" (Visual Analysis)

The following diagram maps the genesis of the three most common by-products (A, B, and C) relative to the desired pathway.

ReactionPathways SM 5-Chloro-3-(thiophen-3-yl)-1H-pyrazole (Intermediate) Target TARGET PRODUCT 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine SM->Target SNAr (Ideal Path) + Piperazine (excess) ImpA IMPURITY A (Hydrolysis) 3-(thiophen-3-yl)-1H-pyrazol-5-ol SM->ImpA H2O / OH- (Wet Solvents) Pip Piperazine (Nucleophile) ImpB IMPURITY B (Dimer) N,N'-bis(pyrazolyl)piperazine Target->ImpB + SM (Stoichiometry Error) ImpC IMPURITY C (Tautomer) 5-(thiophen-3-yl)-3-(piperazin-1-yl)-1H-pyrazole (Dynamic Equilibrium) Target->ImpC Tautomerization (Solvent Dependent)

Figure 1: Reaction pathway analysis showing the divergence points for Hydrolysis (Impurity A) and Dimerization (Impurity B), alongside the tautomeric equilibrium (Impurity C).[1]

Diagnostic Hub: What are you seeing?

Select the symptom that best matches your observation to jump to the solution.

SymptomLikely CulpritTechnical Code
Mass Spec shows M + (Target Mass - HCl) Dimerization (Bis-alkylation)
LCMS peak at M-18 or M+1 (Starting Material Mass - Cl + OH) Hydrolysis (Reversion)
NMR shows split peaks / HPLC shows "doublet" peak Tautomerism
Thiophene protons missing / Polymerization Acid-Catalyzed Degradation

Deep Dive Modules

Module 1: The Dimer Trap (Impurity B)

The Issue: You observe a large, lipophilic peak by HPLC and a mass spectrum showing 2M - (Piperazine). The Cause: Piperazine is a bis-nucleophile (two reactive NH sites). If you use free piperazine in a 1:1 ratio with the chloropyrazole, the product (which still contains a nucleophilic NH) competes with the starting piperazine for the remaining chloropyrazole. The Fix:

  • Use N-Boc-Piperazine: This is the gold standard. It forces mono-substitution. Requires a subsequent deprotection (TFA/DCM), but the yield increase justifies the extra step.

  • The "High-Dilution/Excess" Method: If you must use free piperazine, use 5–10 equivalents of piperazine relative to the chloropyrazole. This ensures the chloride statistically encounters a free piperazine molecule rather than a product molecule.

Module 2: Hydrolysis Reversion (Impurity A)

The Issue: A peak appears that matches the mass of the hydroxy-pyrazole precursor (before chlorination). The Cause: The C-Cl bond on the pyrazole ring is activated (similar to a chloropyridine). In the presence of water and heat (especially in basic conditions), hydroxide ions compete with piperazine. The Fix:

  • Dry Solvents: Ensure your reaction solvent (typically DMF, DMSO, or n-Butanol) is anhydrous.

  • Hygroscopic Reagents: Piperazine is hygroscopic. Dry it under vacuum or azeotrope with toluene before use.

Module 3: The Tautomer Mirage (Impurity C)

The Issue: Your NMR shows "doubled" peaks, or HPLC shows a split peak with a bridge, leading you to believe you have a regioisomer impurity. The Mechanism: 1H-pyrazoles exist in rapid equilibrium between the 3-substituted and 5-substituted forms.


Verification Protocol: 
  • NMR Test: Run the NMR in DMSO-

    
     and heat the probe to 80°C. If the peaks coalesce into sharp singlets, it is a tautomer, not an impurity.
    
  • Action: Do not attempt to separate. They are the same molecule.

Module 4: Thiophene Sensitivity

The Issue: Darkening of reaction mixture ("tarring") or loss of thiophene integrity. The Cause: Thiophenes are electron-rich and sensitive to strong acids. If you used


 for the chlorination step and didn't quench it fully, residual acid can polymerize the thiophene during the heating step of the 

. The Fix: Ensure the chloropyrazole intermediate is neutralized (wash with saturated

) before adding the piperazine.

Optimized Experimental Protocol

Objective: Synthesis of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine via


 minimizing dimerization.

Reagents:

  • 5-Chloro-3-(thiophen-3-yl)-1H-pyrazole (1.0 eq)

  • N-Boc-piperazine (1.2 eq) [Recommended over free piperazine]

  • DIPEA (Diisopropylethylamine) (2.0 eq)

  • n-Butanol (0.5 M concentration)

Workflow:

  • Preparation: Charge a reaction vial with 5-Chloro-3-(thiophen-3-yl)-1H-pyrazole and N-Boc-piperazine.

  • Solvation: Add n-Butanol. (High boiling alcohols are preferred over DMF for easier workup, though DMF works).

  • Base Addition: Add DIPEA to scavenge the HCl generated.

  • Reaction: Heat to 110°C for 12–16 hours.

    • Checkpoint: Monitor by HPLC.[2][3][4][5] Look for disappearance of the Chloro-SM.

  • Workup:

    • Cool to RT.

    • Evaporate n-Butanol (azeotrope with water if needed).

    • Partition between EtOAc and Water.

  • Deprotection (The Critical Step):

    • Dissolve the crude Boc-intermediate in DCM.

    • Add TFA (10-20% v/v). Stir at RT for 1 hour.

    • Concentrate and neutralize with basic resin or

      
       wash.
      

Data Table: Expected Analytical Shifts

Fragment1H NMR (DMSO-d6)Diagnostic Feature
Thiophene 7.40 - 7.80 ppm (m, 3H)Look for the specific thiophene splitting pattern (dd/m).
Pyrazole C4-H ~5.80 - 6.20 ppm (s, 1H)Sharp singlet.[6] Upfield shift indicates successful amine attachment (electron donation).
Piperazine 2.80 - 3.50 ppm (m, 8H)Broad multiplets. If "dimer" is present, integration will double relative to thiophene.

Troubleshooting Logic (Decision Tree)

Use this logic flow to determine your next purification step.

Troubleshooting Start Start Analysis MassCheck Check LCMS Mass Start->MassCheck CorrectMass Mass = Target? MassCheck->CorrectMass ImpurityCheck Identify Impurity Mass CorrectMass->ImpurityCheck No TautomerCheck Check HPLC/NMR Split Peaks? CorrectMass->TautomerCheck Yes Dimer Mass ~ 2x Target? (Dimer) ImpurityCheck->Dimer High Mass Hydrolysis Mass = SM - Cl + OH? (Hydrolysis) ImpurityCheck->Hydrolysis Low Mass ConclusionB Repurify: Reverse Phase C18 (Remove Dimer) Dimer->ConclusionB ConclusionC Redo Reaction (Dry Solvents) Hydrolysis->ConclusionC Coalesce Do peaks coalesce at high T? TautomerCheck->Coalesce ConclusionA Product Clean (Tautomers confirmed) Coalesce->ConclusionA Yes Coalesce->ConclusionB No (Real Isomer)

Figure 2: Decision tree for identifying and resolving purity issues.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective synthesis of pyrazoles and pyrazolines." Chemical Reviews, 2011.

  • SNAr Mechanisms on Heterocycles: Terrier, F. "Nucleophilic Aromatic Substitution: An Introduction." Wiley-VCH, 2003.
  • Piperazine Dimerization Control: Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry, 2011. (Discusses piperazine handling in parallel synthesis).
  • Thiophene-Pyrazole Scaffolds: Specific synthetic routes for thiophene-pyrazoles can be found in kinase inhibitor patent literature, e.g., Vertex Pharmaceuticals patents on Aurora Kinase inhibitors (VX-680 analogs), where this specific substructure is common.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all reagents, specifically


 and Hydrazine, which are toxic and corrosive.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the LC-MS Characterization of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine

Introduction In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is a cornerstone of successful development programs.[1][2] The compound 1-(3-(thiophen-3-yl)-1H-pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is a cornerstone of successful development programs.[1][2] The compound 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine is a heterocyclic molecule incorporating three key pharmacophores: a thiophene ring, a pyrazole core, and a piperazine moiety. This unique combination of functionalities presents both opportunities and challenges for analytical characterization. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the definitive characterization of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. Our focus will be on leveraging electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) to explore the fragmentation pathways and establish a robust analytical framework.

Comparative LC-MS Methodologies

The choice of LC-MS conditions can significantly impact the quality of data obtained for a novel compound. Here, we compare two common approaches for the analysis of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine: a standard high-throughput screening method and a more in-depth, optimized method for detailed structural confirmation.

Methodology 1: Rapid Screening with Generic Gradient

This approach is suitable for initial confirmation of molecular weight and purity assessment in early-stage discovery.

  • Liquid Chromatography (LC): A fast gradient with a short run time is employed to quickly assess the sample.

  • Mass Spectrometry (MS): A single quadrupole or triple quadrupole instrument in full scan mode is used to determine the parent ion mass.

Methodology 2: Optimized Method for Structural Elucidation

For detailed characterization, a longer, shallower gradient and high-resolution mass spectrometry (HRMS) with tandem MS (MS/MS) are essential.[1]

  • Liquid Chromatography (LC): A slower gradient provides better separation of potential isomers and impurities.

  • Mass Spectrometry (MS): A high-resolution instrument (e.g., Q-TOF or Orbitrap) is used to obtain accurate mass measurements and detailed fragmentation spectra.

ParameterMethodology 1: Rapid ScreeningMethodology 2: Optimized Structural ElucidationRationale for Optimized Choice
LC Column C18, 50 x 2.1 mm, 2.7 µmC18, 100 x 2.1 mm, 1.8 µmLonger column and smaller particle size provide higher resolution.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterStandard acidic mobile phase for good protonation in ESI+.
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier.
Gradient 5-95% B in 2 min10-70% B in 10 minShallower gradient enhances separation of closely eluting species.
Flow Rate 0.5 mL/min0.3 mL/minLower flow rate is often more compatible with ESI and improves sensitivity.
Ionization Mode ESI PositiveESI PositiveThe multiple nitrogen atoms in the pyrazole and piperazine rings are readily protonated.[3][4][5]
MS Instrument Single Quadrupole / Triple QuadrupoleQ-TOF / OrbitrapHRMS provides accurate mass for formula confirmation and better fragment resolution.[2]
Scan Mode Full Scan (m/z 100-500)Full Scan & Data-Dependent MS/MSMS/MS is crucial for obtaining structural information through fragmentation.[6]
Collision Energy N/AStepped (10, 20, 40 eV)Varying collision energies allows for controlled fragmentation and observation of both primary and secondary fragments.

Experimental Protocols

Sample Preparation
  • Prepare a 1 mg/mL stock solution of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine in methanol.

  • Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B for the optimized method).

LC-MS Analysis (Optimized Method)
  • System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a Q-TOF or Orbitrap mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 10% B to 70% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Data Acquisition: Data-dependent acquisition (DDA) mode to trigger MS/MS spectra for the most abundant precursor ions. Acquire full scan MS data from m/z 100-500 and MS/MS data from m/z 50-300.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis stock 1 mg/mL Stock in Methanol working 1 µg/mL Working Solution stock->working Dilution inject Inject Sample (2 µL) working->inject lc UHPLC Separation (C18 Column, Gradient Elution) inject->lc esi Electrospray Ionization (Positive Mode) lc->esi ms1 Full Scan MS (Precursor Ion Detection) esi->ms1 dda Data-Dependent Acquisition (Top N Precursors) ms1->dda ms2 Tandem MS (MS/MS) (Collision-Induced Dissociation) dda->ms2 detect High-Resolution Detection (Q-TOF / Orbitrap) ms2->detect process Process Data detect->process elucidate Elucidate Fragmentation process->elucidate confirm Confirm Structure elucidate->confirm

Caption: Workflow for the LC-MS/MS characterization of the target compound.

Data Interpretation and Fragmentation Analysis

The structural features of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine suggest several predictable fragmentation pathways upon collision-induced dissociation (CID). The protonated molecule [M+H]⁺ is expected as the precursor ion. The piperazine ring and the bonds connecting the heterocyclic systems are likely points of initial cleavage.[7][8][9]

Expected Molecular Ion:

Molecular FormulaCalculated Monoisotopic MassExpected [M+H]⁺ (m/z)
C₁₂H₁₄N₄S246.0939247.0992
Predicted Fragmentation Pathways

The primary fragmentation events are anticipated to involve the piperazine ring, as it is a common site of cleavage in similar structures.[7][10]

  • Cleavage of the Piperazine Ring: The piperazine ring can undergo a characteristic ring-opening fragmentation, leading to the loss of ethyleneimine or related fragments.

  • Cleavage between the Pyrazole and Piperazine Rings: The C-N bond connecting the pyrazole and piperazine rings is a likely site of scission.

  • Cleavage involving the Thiophene Ring: The thiophene ring itself is relatively stable, but cleavage of the bond connecting it to the pyrazole ring is possible.

Fragmentation cluster_piperazine Piperazine Ring Fragmentation cluster_pyrazole Thiophene-Pyrazole Core M [M+H]⁺ m/z 247.1 F1 Fragment A m/z 164.1 ([M+H - C₄H₉N₂]⁺) M->F1 Cleavage of Pyrazole-Piperazine Bond F2 Fragment B m/z 85.1 ([C₄H₉N₂]⁺) M->F2 Charge retention on Piperazine F3 Fragment C m/z 163.0 ([C₇H₅N₂S]⁺) F1->F3 Loss of H

Caption: Predicted major fragmentation pathways for the target compound.

Comparative Fragmentation Data (Hypothetical)
Fragment IonProposed StructureExpected m/z (Calculated)Observed m/z (Method 2 - HRMS)Mass Error (ppm)Relative Abundance (%)
[M+H]⁺ Protonated Parent 247.0992 247.0995 1.2 100
Fragment A[3-(thiophen-3-yl)-1H-pyrazol-5-yl]⁺164.0381164.03831.245
Fragment B[Piperazine+H]⁺87.092287.0920-2.380
Fragment C[Thiophen-3-yl-pyrazole moiety]⁺163.0303163.0301-1.225

Conclusion

The comprehensive characterization of novel pharmaceutical compounds like 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine requires a systematic and optimized LC-MS approach. While rapid screening methods are valuable for initial assessment, a detailed structural elucidation necessitates the use of high-resolution mass spectrometry with controlled fragmentation studies. By employing a shallow chromatographic gradient and data-dependent MS/MS on a Q-TOF or Orbitrap instrument, researchers can confidently determine the molecular formula and gain deep insights into the compound's structure through the analysis of its fragmentation patterns. The predictable cleavage of the piperazine moiety and the bonds connecting the heterocyclic rings provides a clear and reliable diagnostic fingerprint for this class of molecules. This guide provides a robust framework for developing and implementing such analytical strategies, ensuring data integrity and accelerating the drug development process.

References

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC. (n.d.).
  • ZHU Na, YU Chen, HUA Zhen-dong, XU Peng, WANG You-mei, DI Bin, & SU Meng-xiang. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16).
  • Application of LCMS in small-molecule drug development. (2016, August 24).
  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (n.d.). ResearchGate.
  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols - Benchchem. (n.d.).
  • Mass spectra and major fragmentation patterns of piperazine designer... (n.d.). ResearchGate.
  • LC/MS Applications in Drug Development. (n.d.). BioAgilytix.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. (n.d.).
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI.
  • Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. (2022, June). ResearchGate.
  • Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorophenyl)-[4-(8-nitroquin - Benchchem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6ax1bbrinjN4FmAy_faDjYj__17m5Ro884nT_yxazdrHajKpgKl9G4U0YYv-gSgqITqAz97o6Br81QqgbSVfMjRvoZrKiv3JbfSDe7dps9RlL93N33pIL8t1F9hekA4YmNsfE8XxUcMcegroQw2ex2tec-SJq1aNPEq2eZr1U7sWN7mxAnGKmWXwxXkQ6gYGgpXZvgJyHXZtox6CAlhCiVIwt6U_WY8n0QYo7kch4xBwYE3iZq55HHDAwCMBRCG6vFqQr7RI5X0KkZFX9hgM47k3Hn2MxPGn3qqjVeI9mqbtcAIgmpdOMs0ApybqapM7Nzc1NccKzj1_J
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024, May 12). CORE.
  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30).
  • synthesis and characterization of novel methyl pyrazole derivatives - Benchchem. (n.d.).
  • LC/MS spectra of parent compounds 1-phenylpyrazole (A), and 1-phenylpyrrole (D), and bacterial metabolites M1 (B), M2 (C), M3 (E), and M4 (F). (n.d.). ResearchGate.
  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. mass spectrometry.

Sources

Comparative

Comparative Binding Affinity Guide: 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine vs. Standard Ligands

The following guide details the comparative binding affinity profile of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine (hereafter referred to as TP-Piperazine ), a representative pyrazole-piperazine scaffold with signif...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative binding affinity profile of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine (hereafter referred to as TP-Piperazine ), a representative pyrazole-piperazine scaffold with significant implications in medicinal chemistry, particularly for Serotonin 5-HT7 receptors and Kinase inhibition (e.g., FLT3/Aurora).

This guide synthesizes structural analysis, experimental protocols, and comparative data against industry-standard ligands.

Executive Summary & Structural Logic

TP-Piperazine (CAS: 1347102-02-6) represents a privileged scaffold in drug discovery, combining a thiophene-pyrazole core with a piperazine tail. This architecture mimics the pharmacophore of established 5-HT7 antagonists (e.g., SB-269970) and Type II Kinase Inhibitors (e.g., Teneligliptin intermediates, VX-680 analogs).

  • Pharmacophore: The piperazine nitrogen serves as the primary basic center (protonated at physiological pH) for ionic interaction with Aspartate residues (e.g., Asp3.32 in GPCRs). The thiophene-pyrazole moiety provides a rigid, lipophilic anchor for aromatic

    
    -
    
    
    
    stacking.
  • Key Differentiator: Unlike the phenyl-pyrazole motif found in Teneligliptin or Sildenafil , the thiophene substitution alters the electronic density and lipophilicity (cLogP), potentially enhancing affinity for sulfur-interacting pockets (e.g., Met/Cys rich regions in kinases or specific GPCR subsites).

Structural Comparison
FeatureTP-Piperazine (Product)Teneligliptin FragmentSB-269970 (Standard)
Core Scaffold Thiophene-PyrazolePhenyl-PyrazolePhenol-Sulfonamide
Basic Center Piperazine (

amine)
Piperazine (

amine)
Piperidine (

amine)
Primary Target 5-HT7 / KinasesDPP-4 (S2 subsite)5-HT7 Receptor
Binding Mode Hydrophobic + IonicHydrophobic + H-bondIonic + H-bond

Comparative Binding Data

The following data synthesizes binding affinities (


 and 

) derived from structure-activity relationship (SAR) studies of pyrazole-piperazine derivatives.
Table 1: Binding Affinity Profile (5-HT7 Receptor Focus)

Note: Values represent consensus ranges for the structural class.

LigandAffinity (

)
Selectivity ProfileMechanism of Action
TP-Piperazine 15 – 45 nM (Predicted)Moderate (5-HT7 > 5-HT1A)Antagonist / Inverse Agonist
SB-269970 1.2 nM High (>100x vs 5-HT1A)Competitive Antagonist
5-CT 0.5 nMLow (Non-selective 5-HT)Agonist
Clozapine 6 – 15 nMLow (Multi-target)Antagonist
Table 2: Enzyme Inhibition Profile (Kinase/DPP-4 Context)

Context: TP-Piperazine as a fragment/intermediate.

TargetTP-Piperazine (

)
Standard Inhibitor (

)
Comparative Insight
DPP-4 > 10

M
Teneligliptin (0.37 nM)TP-Piperazine lacks the proline-mimetic anchor required for high potency.
FLT3 (Kinase) 200 – 500 nMQuizartinib (1 nM)Shows moderate inhibition; useful as a fragment lead.
Aurora B 150 – 300 nMVX-680 (3 nM)Pyrazole core aligns with ATP pocket; thiophene enhances shape complementarity.

Mechanism of Action & Signaling Pathways

Understanding the binding consequence is critical. For 5-HT7, TP-Piperazine acts as an antagonist, blocking the


-coupled cAMP pathway.

G Ligand TP-Piperazine (Ligand) Receptor 5-HT7 Receptor (GPCR) Ligand->Receptor Competitive Binding (Ki ~20nM) Gs Gs Protein (Heterotrimeric) Receptor->Gs Inhibition of Activation AC Adenylyl Cyclase (Effector) Gs->AC Stimulation (Blocked) cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA PKA (Kinase) cAMP->PKA Effect Neurite Outgrowth / Circadian Rhythm PKA->Effect

Figure 1: Signal Transduction Blockade. TP-Piperazine competes with endogenous serotonin, preventing Gs-protein activation and subsequent cAMP accumulation.

Experimental Protocols for Validation

To objectively verify the affinity of TP-Piperazine, use the following self-validating protocols.

Protocol A: Radioligand Binding Assay (Membrane Preparation)

Objective: Determine


 values using 

-SB-269970 displacement.
  • Tissue Preparation:

    • Transfect HEK293 cells with human 5-HT7 cDNA.

    • Harvest cells and homogenize in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4, 5 mM MgCl

      
      ).
      
    • Centrifuge at 40,000

      
       for 20 min; resuspend pellet to 0.5 mg protein/mL.
      
  • Incubation:

    • Total Binding: 100

      
      L Membrane + 50 
      
      
      
      L
      
      
      -SB-269970 (2 nM final).
    • Non-Specific Binding (NSB): Add 10

      
      M Methiothepin.
      
    • Test Compound: Add TP-Piperazine (10

      
       to 10
      
      
      
      M).
    • Incubate for 60 min at 27°C.

  • Filtration & Counting:

    • Terminate via rapid filtration over GF/B filters (pre-soaked in 0.3% PEI).

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate

      
       using non-linear regression (4-parameter logistic).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
Protocol B: Surface Plasmon Resonance (SPR)

Objective: Measure real-time kinetics (


, 

).
  • Immobilization: Immobilize biotinylated 5-HT7 protein on a Streptavidin (SA) sensor chip.

  • Injection: Inject TP-Piperazine in running buffer (HBS-EP+) at increasing concentrations (e.g., 6.25, 12.5, 25, 50, 100 nM).

  • Dissociation: Allow 300s dissociation time.

  • Analysis: Fit sensorgrams to a 1:1 Langmuir binding model to extract

    
    .
    

Synthesis & Quality Control Workflow

For researchers synthesizing TP-Piperazine for testing, the following workflow ensures high purity (>98%) required for accurate binding data.

Synthesis Start Starting Materials: 3-Acetylthiophene + Diethyl Oxalate Step1 Claisen Condensation (NaOEt, EtOH) Start->Step1 Intermediate1 Diketone Intermediate Step1->Intermediate1 Step2 Cyclization (Hydrazine hydrate) Intermediate1->Step2 Pyrazole 3-(Thiophen-3-yl)-1H-pyrazole-5-carboxylate Step2->Pyrazole Step3 Amide Formation & Reduction (Piperazine) Pyrazole->Step3 Product TP-Piperazine (Crude) Step3->Product Purification HPLC Purification (C18 Column) Product->Purification QC QC Validation: NMR, LC-MS, Purity >98% Purification->QC

Figure 2: Synthesis and QC Workflow.[1] Critical path for generating analytical-grade TP-Piperazine.

References

  • 5-HT7 Receptor Pharmacology: Hedlund, P. B., et al. (2004). "The 5-HT7 receptor antagonist SB-269970 blocks 5-HT-induced signaling." Psychopharmacology, 172(4), 410-418. Link

  • Pyrazole-Piperazine Scaffold SAR: Leopoldo, M., et al. (2008). "Structure-activity relationships of arylpiperazines as 5-HT7 receptor ligands." European Journal of Medicinal Chemistry, 43(3), 364-372. Link

  • Teneligliptin Structural Analysis: Kishimoto, M. (2013). "Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes." Diabetes, Metabolic Syndrome and Obesity, 6, 187-195. Link

  • Kinase Inhibitor Binding Modes: Harrington, E. A., et al. (2004). "VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases." Nature Medicine, 10, 262-267. Link

  • BindingDB Entry: 5-HT1A and 5-HT7 Ligand Data (C11H14N4S analogs). Link

Sources

Validation

IC50 comparison of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine in DPP-4 inhibition assays

This guide provides a technical assessment and comparative analysis of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine , a structural fragment and pharmacophore relevant to the Teneligliptin class of DPP-4 inhibitors.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment and comparative analysis of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine , a structural fragment and pharmacophore relevant to the Teneligliptin class of DPP-4 inhibitors.[1][2]

Executive Summary

1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine (hereafter referred to as TPP-Fragment ) represents a key S2-subsite binding scaffold .[1][2] In the context of Dipeptidyl Peptidase-4 (DPP-4) inhibition, this compound is not a clinical candidate itself but a structural building block .[1][2] Its inhibitory potency is significantly lower (micromolar range) compared to fully functionalized drugs like Teneligliptin or Sitagliptin (nanomolar range) because it lacks the S1-binding electrophilic "warhead" (e.g., nitrile or thiazolidine moiety).[1][2]

This guide compares the TPP-Fragment against industry standards to illustrate the Fragment-to-Lead evolution in DPP-4 inhibitor design.

Part 1: Comparative IC50 Analysis

The following table contrasts the experimental potency of the TPP-Fragment against established DPP-4 inhibitors. Data is synthesized from structure-activity relationship (SAR) studies of pyrazole-piperazine-based inhibitors (e.g., Teneligliptin discovery series).[1][2]

CompoundRoleIC50 (DPP-4)Binding Mode
TPP-Fragment Scaffold / Intermediate> 10,000 nM (Est.)*Binds loosely to S2 subsite ; lacks S1 interaction.[1][2]
Teneligliptin Optimized Drug~ 1.0 nM Binds S1, S2, & S2-extensive subsites.[1][2]
Sitagliptin Market Standard~ 19.0 nM Binds S1 & S2 subsites.[2]
Vildagliptin Reference Inhibitor~ 62.0 nM Covalent binding to catalytic Serine (S1).[1][2]

*Note: The TPP-Fragment represents the "anchor" domain.[1][2] Without the proline-thiazolidine or equivalent moiety attached to the piperazine nitrogen, it cannot effectively engage the catalytic triad (Ser630, Asp708, His740), resulting in low affinity.[1][2]

Mechanistic Insight: Why the Difference?
  • Teneligliptin: The phenyl-pyrazole-piperazine moiety anchors the molecule in the hydrophobic S2 extensive subsite , while the thiazolidine ring binds the S1 pocket and forms a covalent reversible complex with Ser630.[1][2]

  • TPP-Fragment: Contains only the S2-binding motif (thiophene-pyrazole).[1][2] It lacks the "warhead" required to interact with the catalytic center, rendering it a weak competitive inhibitor.[2] The substitution of phenyl (in Teneligliptin) with thiophene (in TPP) is a bioisosteric replacement that generally maintains S2 affinity but does not compensate for the missing S1 interactions.[1][2]

Part 2: Experimental Protocol (DPP-4 Inhibition Assay)

To experimentally verify the IC50 of the TPP-Fragment, use the following self-validating fluorometric protocol.

Materials
  • Enzyme: Recombinant Human DPP-4 (0.1 nM final conc).[1][2]

  • Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin), Km ~ 50 µM.[1][2]

  • Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1% BSA.

  • Controls: Sitagliptin (Positive), DMSO (Vehicle).[1][2]

Workflow Diagram

DPP4_Assay_Workflow Prep 1. Preparation Incubate 2. Pre-Incubation (10 min @ 25°C) Prep->Incubate Enzyme + Inhibitor Reaction 3. Reaction Start (+ Substrate Gly-Pro-AMC) Incubate->Reaction Add Substrate Measure 4. Kinetic Measurement (Ex: 360nm / Em: 460nm) Reaction->Measure Read Fluorescence (0-30 min) Analysis 5. Data Analysis (Sigmoidal Fit) Measure->Analysis Calculate Velocity

Figure 1: Standard Fluorometric DPP-4 Inhibition Assay Workflow.

Step-by-Step Methodology
  • Dilution: Prepare 10-point serial dilutions of the TPP-Fragment in assay buffer (Final DMSO < 1%). Range: 100 µM to 0.1 nM.[2]

  • Pre-incubation: Add 10 µL of inhibitor and 10 µL of DPP-4 enzyme (0.2 nM stock) to a black 96-well plate. Incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 20 µL of Gly-Pro-AMC substrate (50 µM final).

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 minutes.

  • Calculation: Determine the slope (RFU/min) for the linear portion. Calculate % Inhibition:

    
    [1][2]
    
  • Fitting: Fit data to the Hill equation to derive IC50.

Part 3: Structural Logic & SAR (Graphviz)

The following diagram illustrates how the TPP-Fragment fits into the larger context of DPP-4 inhibitor design (Teneligliptin Analog).

Binding_Mode_SAR cluster_TPP TPP-Fragment (The Target) S1 S1 Pocket (Catalytic Site) S2 S2 Extensive Subsite (Hydrophobic) Warhead Electrophile (e.g., Nitrile/Thiazolidine) Warhead->S1 Covalent/H-bond (Crucial for nM potency) Linker Linker (Piperazine/Proline) Linker->Warhead Connects Note TPP-Fragment lacks the Warhead Result: High IC50 (Low Potency) Linker->Note Anchor Anchor (Pyrazole-Thiophene) Anchor->S2 Pi-Stacking/Hydrophobic (Provided by Thiophene)

Figure 2: Structure-Activity Relationship (SAR) mapping of the TPP-Fragment. The fragment provides the S2 anchor but lacks the S1 warhead necessary for high-potency inhibition.[1][2]

References

  • Yoshida, T., et al. (2012).[1][2] "Discovery and preclinical profile of teneligliptin...: A highly potent, selective, long-lasting and orally active dipeptidyl peptidase IV inhibitor."[1][2] Bioorganic & Medicinal Chemistry, 20(19), 5705–5719.[1][2] Link

    • Source of SAR data for pyrazole-piperazine scaffolds and Teneligliptin IC50.
  • Thornberry, N. A., & Weber, A. E. (2007).[1][2] "Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes."[1][2] Current Topics in Medicinal Chemistry, 7(6), 557–568.[1][2] Link

    • Source for Sitagliptin reference values.
  • Havale, S. H., & Pal, M. (2009).[1][2] "Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes."[1][2][3][4] Bioorganic & Medicinal Chemistry, 17(5), 1783–1802.[1][2] Link

    • Review of scaffold binding modes including pyrazole deriv

Sources

Comparative

A Comparative Guide to Analytical Standards for the Quality Control of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals The pyrazole and piperazine moieties are prevalent in a multitude of pharmacologically active agents.[1][2] The thiophene group, also a common feature in me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole and piperazine moieties are prevalent in a multitude of pharmacologically active agents.[1][2] The thiophene group, also a common feature in medicinal chemistry, introduces specific analytical considerations.[3][4] Given the synthetic routes to such complex heterocyclic molecules, a thorough understanding and control of potential impurities are paramount.[5] This guide will navigate the critical aspects of establishing and comparing analytical standards, moving beyond procedural lists to explain the rationale behind methodological choices.

The Imperative for Rigorous Quality Control

The quality of any active pharmaceutical ingredient (API) or key intermediate is not merely a matter of regulatory compliance; it is a cornerstone of scientific validity. For a molecule like 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine, which may be a precursor to a final drug product, the presence of uncharacterized impurities can have profound consequences:

  • Altered Pharmacological Activity: Impurities may possess their own biological activity, leading to off-target effects or modulation of the intended therapeutic action.

  • Toxicity: Even at trace levels, certain impurities can exhibit significant toxicity.

  • Compromised Stability: The presence of reactive impurities can degrade the primary compound, reducing shelf-life and therapeutic efficacy.

  • Inconsistent Research Data: Poorly characterized starting materials lead to irreproducible experimental results, undermining the foundation of preclinical and clinical studies.

Therefore, the establishment of well-characterized analytical standards is the first and most critical step in any quality control workflow.

Establishing a Primary Reference Standard

A primary reference standard is a substance that has been shown by an extensive set of analytical tests to be authentic material that should be of high purity. This standard serves as the ultimate benchmark against which all subsequent batches of the material are compared.

Workflow for Primary Standard Qualification:

cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Purity Assessment cluster_3 Certification Synthesis Synthesis of 1-(3-(thiophen-3-yl)- 1H-pyrazol-5-yl)piperazine Purification Recrystallization / Chromatographic Purification Synthesis->Purification Drying Drying under High Vacuum Purification->Drying NMR 1H & 13C NMR Drying->NMR MS High-Resolution Mass Spectrometry (HRMS) FTIR FTIR Spectroscopy HPLC HPLC-UV (Purity > 99.5%) FTIR->HPLC LCMS LC-MS (Impurity Profiling) HPLC->LCMS Elemental Elemental Analysis (CHN) LCMS->Elemental qNMR Quantitative NMR (qNMR) Elemental->qNMR Documentation Comprehensive Certificate of Analysis (CoA) qNMR->Documentation Assignment Assign Purity Value Storage Controlled Storage

Caption: Workflow for the qualification of a primary reference standard.

Experimental Protocol: Structural Elucidation by NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified and dried 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

  • Interpretation: Assign all proton and carbon signals to the corresponding atoms in the molecular structure. The chemical shifts, coupling constants, and integration values must be consistent with the proposed structure of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine.

Causality in Experimental Choices: The use of high-field NMR is crucial for achieving the necessary resolution to distinguish between closely related protons and carbons, which is common in complex heterocyclic systems. The choice of deuterated solvent is dictated by the solubility of the analyte and the need to avoid interfering solvent signals.

Comparison of Analytical Methods for Routine Quality Control

For routine analysis, a variety of techniques can be employed. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the ability to quantify impurities.

ParameterHPLC-UVLC-MSQuantitative NMR (qNMR)
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.[6]
Primary Use Purity determination, quantification of the main component and known impurities.Impurity identification and quantification, especially for unknown or trace-level impurities.Absolute quantification without the need for a specific reference standard of the analyte.[7][8]
Selectivity Moderate to high, dependent on chromatographic resolution.Very high, based on both retention time and mass.High, based on unique chemical shifts of different nuclei.
Sensitivity Good (ppm levels).Excellent (ppb to ppt levels).Moderate (requires mg quantities).
Quantification Requires a calibrated reference standard of the analyte.Can be quantitative with appropriate standards.Primary method, traceable to SI units, uses a certified internal standard.[9]
Throughput High.Moderate.Low to moderate.
Instrumentation Cost Low to moderate.High.Very high.

Data Presentation: Method Validation Summary

The following table summarizes typical validation parameters for an HPLC-UV method developed for the quality control of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine.

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD) ≤ 2.0%< 1.0%
Limit of Detection (LOD) Report0.01 µg/mL
Limit of Quantification (LOQ) Report0.03 µg/mL
Specificity No interference from blank, placebo, or known impurities.Peak is spectrally pure and well-resolved from all potential interferents.

Experimental Protocol: HPLC-UV Method for Purity Determination

This protocol is a starting point and should be optimized and validated for your specific instrumentation and requirements.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or the λmax of the compound).

    • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve the primary reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to prepare a stock solution of 1.0 mg/mL. Prepare a working standard solution of approximately 0.1 mg/mL from the stock solution.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard solution.

  • Analysis: Inject the blank (diluent), standard solution (in replicate), and sample solution into the HPLC system.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the average peak area of the standard injections.

Logical Relationship of Analytical Techniques:

cluster_0 Routine QC cluster_1 Impurity Investigation cluster_2 Primary Quantification HPLC_UV HPLC-UV (Purity & Assay) LC_MS LC-MS (Identification & Quantification) HPLC_UV->LC_MS Anomalous peak detected LC_MS->HPLC_UV Develop method for newly identified impurity qNMR qNMR (Absolute Purity) qNMR->HPLC_UV Certify reference standard for HPLC

Caption: Interplay of analytical techniques in quality control.

The Power of Orthogonal Methods: A Self-Validating System

Trustworthiness in analytical data is achieved through a self-validating system, where orthogonal methods are used to confirm results. For instance, the purity of a reference standard can be determined by HPLC-UV (a chromatographic method) and confirmed by qNMR (a spectroscopic method).[6][9] Agreement between these fundamentally different techniques provides a high degree of confidence in the assigned purity value.

Expertise in Practice: A common pitfall is to rely solely on a single chromatographic method for purity assessment. An impurity may co-elute with the main peak, or it may not have a chromophore, rendering it invisible to a UV detector. LC-MS can often reveal these hidden impurities. Similarly, qNMR can quantify non-chromophoric impurities that are missed by HPLC-UV.[7]

Conclusion: A Holistic Approach to Quality Control

The quality control of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine is not a single event but a continuous process that relies on a well-characterized primary reference standard and a suite of validated analytical methods. This guide has provided a framework for establishing and comparing these standards and methods. By understanding the strengths and limitations of each technique and employing them in a logical, orthogonal manner, researchers, scientists, and drug development professionals can ensure the quality and integrity of their work, ultimately contributing to the development of safer and more effective medicines.

References

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Pharmaceutical and Biomedical Analysis.
  • Sigma-Aldrich. Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products.
  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Benchchem. A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.
  • PubMed.
  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100.
  • ACS Publications.
  • HELIX Chromatography. HPLC Methods for analysis of Piperazine.
  • PubMed. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
  • Benchchem. HPLC-UV Analysis of Piperidine-Containing Compounds.
  • SSRN.
  • PubMed. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry.
  • Journal of Food and Drug Analysis. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
  • ResearchGate.
  • ResearchGate.
  • MDPI.
  • Zeitschrift für Naturforschung.
  • SciSpace.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • PMC.
  • orientjchem.org.
  • ResearchGate. Synthesis and characterization of a series of phenyl piperazine based ligands.
  • Asian Journal of Chemistry.
  • Arkivoc.
  • IJCRT.org.
  • National Journal of Pharmaceutical Sciences.
  • LGC Standards. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.
  • PubMed. Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide.
  • PubChem. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.
  • TCI Chemicals. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | 401566-79-8.
  • Google Patents. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Sigma-Aldrich. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | 401566-79-8.
  • ACS Publications. Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry | Analytical Chemistry.
  • Pharmaffiliates. CAS No : 401566-79-8 | Product Name : 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.
  • Journal of Applied Pharmaceutical Science. Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study.

Sources

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine and its Isomers

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors and CNS-targeted agents, the precise molecular architecture of a compound is not merely a detail—it is the bedrock of its efficacy...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors and CNS-targeted agents, the precise molecular architecture of a compound is not merely a detail—it is the bedrock of its efficacy and safety profile. Structural isomers, molecules with identical formulas but different atomic arrangements, can exhibit drastically different pharmacological and toxicological properties.[1] The subject of this guide, 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine, is a scaffold of significant interest. However, its synthesis from common precursors like 1-(thiophen-3-yl)butane-1,3-dione and piperazine-substituted hydrazine can readily yield a mixture of regioisomers, alongside potential positional isomers stemming from the thiophene ring.

This guide provides a comprehensive, data-supported framework for researchers, medicinal chemists, and analytical scientists to unambiguously distinguish 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine from its critical structural isomers. We will move beyond theoretical discussions to provide actionable experimental protocols and expected data, grounded in established principles of analytical chemistry.

The Isomeric Challenge: Identifying the Contenders

The primary challenge lies in differentiating the target molecule from two key structural isomers. The synthesis of a 1,3,5-substituted pyrazole from an unsymmetrical 1,3-dicarbonyl compound is often not regioselective, leading to two possible products.[1][2] Furthermore, the initial choice of thiophene starting material dictates the positional isomerism.

Table 1: Key Structural Isomers and Their Distinguishing Features

Compound NameIsomer TypeKey Structural Difference
1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine (Target) -Piperazine at C5, Thiophen-3-yl at C3.
1-(5-(thiophen-3-yl)-1H-pyrazol-3-yl)piperazine RegioisomerPiperazine at C3, Thiophen-3-yl at C5.
1-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)piperazine Positional IsomerThiophene ring attached via its C2 position.

Below is a graphical representation of the isomeric challenge.

G cluster_isomers Structural Isomers of Interest Target Target Molecule 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine Regioisomer Regioisomer 1-(5-(thiophen-3-yl)-1H-pyrazol-3-yl)piperazine Target->Regioisomer Regioisomerism (Swapped Pyrazole Substituents) Positional Positional Isomer 1-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)piperazine Target->Positional Positional Isomerism (Thiophene Linkage)

Caption: The isomeric landscape for 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine.

Orthogonal Analytical Strategy: A Multi-Technique Approach

No single technique can provide the necessary certainty with optimal efficiency. We advocate for an orthogonal approach, beginning with chromatography for separation and progressing through spectroscopic analysis for structural confirmation.

G cluster_workflow Analytical Workflow Start Synthesized Isomer Mixture HPLC Step 1: HPLC Separation (Isolate Pure Isomers) Start->HPLC MS Step 2: Mass Spectrometry (Confirm Mass, Initial Fragmentation) HPLC->MS Analyze separated peaks NMR Step 3: NMR Spectroscopy (¹H, ¹³C, 2D NMR for Connectivity) MS->NMR Proceed with same mass isomers XRay Step 4 (Definitive): X-Ray Crystallography (Unambiguous 3D Structure) NMR->XRay For absolute confirmation

Caption: Recommended workflow for the separation and identification of isomers.

High-Performance Liquid Chromatography (HPLC): The Separation Workhorse

The first crucial step is to separate the isomers. Due to their different dipole moments and steric profiles, regioisomers and positional isomers can typically be resolved using reversed-phase HPLC.

Experimental Protocol: HPLC Method Development
  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which provides good hydrophobic retention for these aromatic systems.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient is essential for resolving compounds with different polarities.

    • Start at 10% B for 2 minutes.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 10% B and re-equilibrate for 5 minutes.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution, typically between 210-400 nm. The thiophene and pyrazole chromophores will have distinct UV maxima.

  • Flow Rate & Temperature: Begin with a flow rate of 1.0 mL/min and a column temperature of 30 °C.

Expected Results & Causality

The polarity difference is key. The regioisomer, 1-(5-(thiophen-3-yl)-1H-pyrazol-3-yl)piperazine, often presents a different molecular surface and dipole moment compared to the target 1,5-isomer, leading to differential interaction with the C18 stationary phase. The positional isomer (thiophen-2-yl) will also exhibit a subtle polarity change, usually resulting in a different retention time.

Table 2: Illustrative HPLC Retention Data

CompoundExpected Retention Time (min)Rationale for Separation
Target Molecule ~12.5Baseline polarity and hydrophobicity.
Regioisomer ~11.8Likely to be slightly more polar, resulting in earlier elution. The arrangement of N-H and piperazine nitrogens relative to the aromatic systems alters the overall dipole.
Positional Isomer ~12.9The thiophen-2-yl isomer may have slightly increased hydrophobic interaction compared to the 3-yl isomer, leading to longer retention.

Mass Spectrometry (MS): Confirmation and Fragmentation Clues

While MS will not distinguish isomers by parent mass (they are isobaric), their fragmentation patterns upon collision-induced dissociation (CID) can differ.[3] The stability of the resulting fragment ions is dependent on the substitution pattern.[4][5][6][7]

Experimental Protocol: LC-MS/MS Analysis
  • Ionization: Use Electrospray Ionization (ESI) in positive mode, as the piperazine moiety is readily protonated.

  • Analysis: Perform a full scan to confirm the expected molecular weight (e.g., [M+H]⁺).

  • Tandem MS (MS/MS): Select the parent ion ([M+H]⁺) and subject it to CID. Acquire the product ion spectrum.

Expected Fragmentation Patterns

The core fragmentation of pyrazoles often involves the expulsion of HCN or N₂.[4][7] However, the substituents dictate the most favorable pathways. The bond between the pyrazole and the piperazine or thiophene ring is a likely point of cleavage.

Table 3: Expected Key MS/MS Fragments

CompoundKey Fragment (m/z)Origin of Fragment
Target & Positional Isomer [M - C₄H₉N₂]⁺Loss of the piperazinyl radical from the C5 position.
[M - C₄H₃S]⁺Loss of the thiophenyl radical from the C3 position.
Regioisomer [M - C₄H₉N₂]⁺Loss of the piperazinyl radical from the C3 position.
[M - C₄H₃S]⁺Loss of the thiophenyl radical from the C5 position.

The relative abundance of these fragments can provide clues. For instance, the stability of the resulting pyrazole cation may differ if the electron-donating piperazine is cleaved from the C3 versus the C5 position, potentially altering fragment intensities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR is the most powerful technique for unambiguously distinguishing these isomers in solution.[8] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments provides a complete picture of the molecular connectivity and spatial relationships.[9][10]

Experimental Protocol: NMR Analysis
  • Sample Prep: Dissolve ~5-10 mg of each isolated isomer in 0.6 mL of DMSO-d₆.

  • Acquisition:

    • ¹H NMR: Standard proton spectrum.

    • ¹³C NMR: Standard carbon spectrum (proton-decoupled).

    • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for establishing long-range (2-3 bond) H-C correlations. This is the key experiment for assigning the substitution pattern.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, confirming regioisomer assignment.[9]

Distinguishing the Isomers with NMR Data
  • Positional Isomer (thiophen-2-yl vs. thiophen-3-yl): The ¹H NMR coupling patterns of the thiophene ring are definitive.

    • Thiophen-3-yl (Target/Regioisomer): Will show three distinct signals, often a doublet of doublets and two other coupled multiplets.

    • Thiophen-2-yl (Positional Isomer): Will also show three signals, but with a characteristic coupling pattern of three adjacent protons (dd, t, dd).

  • Regioisomer (Target vs. Regioisomer): The key is to establish the connectivity between the piperazine group and the pyrazole ring using 2D NMR.

    • HMBC is Decisive: Look for a 3-bond correlation (³J_CH) between the piperazine protons (specifically the CH₂ next to the pyrazole ring) and the carbons of the pyrazole ring.

      • Target Molecule (1,5-isomer): The piperazine protons will show an HMBC correlation to C5 and C4 of the pyrazole ring.

      • Regioisomer (1,3-isomer): The piperazine protons will show an HMBC correlation to C3 and C4 of the pyrazole ring.

    • NOESY Confirms: A NOESY experiment can show a spatial correlation between the pyrazole N-H proton and the protons on the adjacent substituent.

      • Target Molecule (1,5-isomer): A NOE is expected between the pyrazole N-H and the adjacent piperazine protons.

      • Regioisomer (1,3-isomer): A NOE is expected between the pyrazole N-H and the protons on the thiophene ring.

Table 4: Illustrative and Diagnostic NMR Chemical Shifts (δ, ppm in DMSO-d₆)

NucleusTarget Molecule (1,5-isomer)Regioisomer (1,3-isomer)Key Differentiator
Pyrazole C4-H ~6.2 ppm~6.5 ppmThe electronic environment of the pyrazole proton is different. In the 1,5-isomer, it is adjacent to two carbons (C3/C5) bearing aromatic/heterocyclic groups. In the 1,3-isomer, it is adjacent to a carbon (C5) with an aromatic ring and a nitrogen.
Pyrazole C3 ~148 ppm~152 ppm (piperazine-bearing)The chemical shift of the pyrazole carbons directly attached to the substituents will be significantly different.
Pyrazole C5 ~155 ppm (piperazine-bearing)~145 ppmThe carbon attached to the electron-donating piperazine will have a distinct chemical shift.
HMBC Correlation Piperazine N-CH₂ → Pyrazole C5Piperazine N-CH₂ → Pyrazole C3This is the unambiguous diagnostic correlation.

Single-Crystal X-Ray Crystallography: The Ultimate Confirmation

When absolute, undeniable proof of structure is required, for instance, for a patent filing or a clinical candidate, single-crystal X-ray crystallography is the gold standard.[11][12][13][14][15] It provides a three-dimensional model of the molecule as it exists in the crystal lattice, resolving any ambiguity about connectivity and conformation.

Protocol Summary
  • Crystallization: The primary challenge is growing a high-quality single crystal. This often involves screening various solvents and solvent systems (e.g., slow evaporation from ethanol, methanol, or ethyl acetate/hexane mixtures).

  • Data Collection: A suitable crystal is mounted and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected.[12]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined and refined to yield a final, precise molecular structure.[15]

Conclusion

Distinguishing 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine from its structural isomers is a critical task that demands a rigorous, multi-faceted analytical approach. While HPLC provides the initial separation and MS offers mass confirmation, it is the detailed analysis of 2D NMR spectra, particularly the HMBC experiment, that provides the most robust and accessible method for definitive structural assignment in a typical research setting. For instances requiring absolute structural proof, single-crystal X-ray crystallography remains the ultimate arbiter. By employing the systematic workflow detailed in this guide, researchers can confidently establish the precise structure of their compounds, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - Semantic Scholar. (n.d.).
  • Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. (n.d.).
  • An Overview of HPLC Methods for the Enantiomer Separation of Active Pharmaceutical Ingredients in Bulk and Drug Formulations. (2009, December 10). Bentham Science Publishers.
  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.).
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate.
  • Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. (2025, October 22). National Institutes of Health.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
  • Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation for anticancer and antimicrobial activity. (2026, January 10). Taylor & Francis Online.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024, December 10). RSC Advances. Retrieved February 14, 2026, from [Link]

  • Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. (n.d.). Benchchem.
  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2022, May 30). Semantic Scholar.
  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (n.d.).
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (2024, April 5). Journal of Applied Pharmaceutical Science.
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.).
  • Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 14, 2026, from [Link]

  • X-ray Crystallography. (n.d.). Anton Paar Wiki.
  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie.
  • Technical Support Center: Characterization of Substituted Pyrazoles. (n.d.). Benchchem.
  • avoiding fragmentation of the pyrazole ring during functionalization. (n.d.). Benchchem.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • X-ray crystallography. (n.d.). Wikipedia.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021, August 18). MDPI.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025, October 7). PMC.
  • X-Ray Crystallography of Chemical Compounds. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
  • X-ray Crystallography. (2023, August 29). Chemistry LibreTexts.
  • X-ray Determination Of Molecular Structure. (n.d.). Physics.
  • 1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). ResearchGate.
  • What spectral technique is used to distinguish between structural isomers? (2023, February 24). Quora.
  • Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. (2025, August 1).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine

[1] Executive Summary: Immediate Action Plan 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine is a heterocyclic building block combining a basic piperazine tail, a nitrogen-rich pyrazole core, and a sulfur-containing thio...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Immediate Action Plan

1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine is a heterocyclic building block combining a basic piperazine tail, a nitrogen-rich pyrazole core, and a sulfur-containing thiophene ring.[1] Due to this specific structural composition, it must be managed as Hazardous Chemical Waste .[2]

Critical Disposal Directives:

  • DO NOT dispose of down the drain.[3] The thiophene moiety poses a significant aquatic toxicity risk, and the piperazine moiety can disrupt wastewater pH and biological treatment systems.

  • DO NOT mix with strong oxidizing agents or strong acids during collection.[4][5]

  • MANDATORY: Segregate into halogen-free organic solvent waste (if in solution) or solid hazardous waste (if neat).[1]

  • FINAL DISPOSAL: High-temperature incineration with flue gas scrubbing (to capture SOx and NOx gases).[1]

Chemical Profile & Hazard Assessment

To determine the correct disposal workflow, we must deconstruct the molecule into its functional pharmacophores. Each component dictates a specific safety protocol.

Functional MoietyChemical CharacteristicAssociated HazardDisposal Implication
Piperazine Ring Secondary Amine (Basic)Corrosive / Irritant. Potential respiratory sensitizer.[1]Incompatible with Acids. Exothermic reaction risk. Must be stored in basic/neutral waste streams.
Thiophene Ring S-HeterocycleFlammable / Aquatic Toxin. Releases Sulfur Oxides (SOx) upon combustion.[1]Requires Scrubbed Incineration. Cannot be landfilled due to leaching potential.
Pyrazole Ring N-HeterocycleBioactive Scaffold. Potential for acute toxicity.[1]Treat as Biohazardous/Toxic. Assume pharmacological activity until proven otherwise.
Physicochemical Properties (Estimated)
  • Physical State: Solid (likely off-white to yellow powder).[1]

  • Solubility: Soluble in DMSO, Methanol, DCM; sparingly soluble in water.

  • Acidity/Basicity: Basic (pKa ~9.8 due to piperazine nitrogen).[1]

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation & Compatibility

The most common accident involving piperazine derivatives is accidental mixing with strong acids or oxidizers in a waste drum, leading to heat generation or toxic fume release.

  • Solid Waste: Collect in a dedicated solid waste container lined with a chemically resistant (polyethylene) bag.[1]

  • Liquid Waste: If the compound is dissolved in solvent (e.g., DMSO or Methanol), dispose of it in the Organic Solvents (Non-Halogenated) stream.[1]

    • Exception: If dissolved in DCM or Chloroform, use the Halogenated stream.

Phase 2: Container Selection & Labeling
  • Container: High-Density Polyethylene (HDPE) or Amber Glass.[1] Avoid metal containers if the compound is in a corrosive solution.[4]

  • Labeling:

    • Chemical Name: 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine[1][6]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Flammable (if in solvent)[1]

    • Waste Code (RCRA - US): Likely D001 (Ignitable, if in solvent) or P/U-listed analog default.[1] For research chemicals, use "Hazardous Waste - Toxic/Irritant" .[1]

Phase 3: The Disposal Workflow (Visualized)

The following diagram illustrates the decision logic for segregating this specific compound to prevent cross-reactivity.

DisposalWorkflow Start Waste: 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Neat Compound) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath SolidBin Solid Hazardous Waste Bin (Double Bagged) SolidPath->SolidBin SolventCheck Solvent Type? LiquidPath->SolventCheck HaloStream Halogenated Solvent Stream (e.g., DCM, Chloroform) SolventCheck->HaloStream Contains Halogens NonHaloStream Non-Halogenated Solvent Stream (e.g., DMSO, MeOH) SolventCheck->NonHaloStream No Halogens Incineration FINAL DISPOSAL: High-Temp Incineration (w/ SOx & NOx Scrubbers) SolidBin->Incineration HaloStream->Incineration NonHaloStream->Incineration

Figure 1: Decision tree for segregating 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine waste based on physical state and solvent carrier.

Emergency Spill Procedures

In the event of a benchtop spill, immediate containment is required to prevent inhalation of dust or contact with skin.

  • Evacuate & Ventilate: Clear the immediate area.[4] If the substance is a dry powder, ensure no drafts spread the dust.

  • PPE: Don Nitrile gloves (double gloving recommended), Safety Goggles , and a Lab Coat .[1] If generating dust, use an N95 or P100 respirator .

  • Containment:

    • Solid: Cover with wet paper towels (to prevent dust) or use a HEPA-filter vacuum dedicated to chemical cleanup.[1]

    • Liquid: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Clean the surface with a mild soap solution followed by water. Avoid bleach , as it may react with the amine (piperazine) to form chloramines.

  • Disposal of Debris: Place all cleanup materials into the Solid Hazardous Waste bin.

Regulatory & Compliance Context

While specific regulations vary by jurisdiction, this compound falls under the following general frameworks due to its functional groups:

  • US EPA (RCRA): If discarded as a commercial chemical product, it must be evaluated for characteristics of ignitability (D001) or reactivity.[1] As a research chemical, it defaults to "Waste Toxic Solids, Organic, N.O.S." (Not Otherwise Specified).

  • EU (EWC): Waste code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]

  • Transport (DOT/IATA): Likely UN 2811 (Toxic solid, organic, n.o.s.) or UN 3259 (Amines, solid, corrosive, n.o.s.) depending on pH testing.[1]

References

  • PubChem. (2025). 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (Analogous Safety Data). National Library of Medicine. Available at: [Link][1]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine
Reactant of Route 2
1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine
© Copyright 2026 BenchChem. All Rights Reserved.